Tubeimoside II Demonstrates Superior Therapeutic Index Relative to Tubeimoside I in Parallel In Vivo Testing
In a head-to-head in vivo comparison, Tubeimoside II exhibited stronger anti-inflammatory, anti-tumor, and anti-tumorigenic activities than Tubeimoside I while simultaneously demonstrating lower acute toxicity [1]. This inverse activity-toxicity relationship establishes Tubeimoside II as the preferred agent among the three tubeimoside analogs for cancer chemoprevention and chemotherapy applications [1].
| Evidence Dimension | Relative biological activity and acute toxicity |
|---|---|
| Target Compound Data | Stronger activity than I; lower toxicity than I; LD50 = 21 ± 3 mg/kg |
| Comparator Or Baseline | Tubeimoside I: Weaker activity, higher toxicity; Tubeimoside III: Stronger activity than II, but also higher toxicity than II |
| Quantified Difference | Tubeimoside II activity > Tubeimoside I; Tubeimoside II toxicity < Tubeimoside I; Tubeimoside III activity > Tubeimoside II; Tubeimoside III toxicity > Tubeimoside II |
| Conditions | In vivo anti-inflammatory, antitumor, and antitumor-promoting assays; acute toxicity determination in ICR mice |
Why This Matters
Researchers requiring the optimal balance of efficacy and safety among tubeimoside congeners should prioritize Tubeimoside II, as procurement of Tubeimoside I yields lower activity with higher toxicity, while Tubeimoside III carries elevated toxicity risk despite enhanced activity.
- [1] Yu TX, Ma RD, Yu LJ. Structure-activity relationship of tubeimosides in anti-inflammatory, antitumor, and antitumor-promoting effects. Acta Pharmacol Sin. 2001 May;22(5):463-8. PMID: 11743898. View Source
